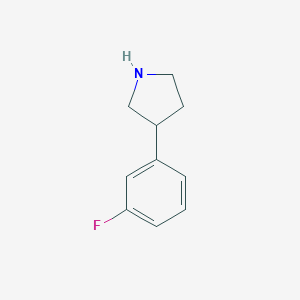

3-(3-Fluorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGYSXVZGVZRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567204 | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125067-75-6 | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125067-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-(3-fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The described methodology focuses on a multi-step approach commencing with a Heck reaction, followed by reduction and deprotection steps. This document includes detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and further development by researchers in the field.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Palladium-Catalyzed Heck Reaction: The synthesis initiates with a Heck coupling reaction between N-Boc-3-pyrroline and 1-bromo-3-fluorobenzene. This step introduces the 3-fluorophenyl moiety onto the pyrroline ring.

-

Catalytic Hydrogenation: The resulting N-Boc-3-(3-fluorophenyl)-3-pyrroline is then subjected to catalytic hydrogenation to reduce the double bond within the pyrroline ring, yielding N-Boc-3-(3-fluorophenyl)pyrrolidine.

-

N-Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.

This pathway offers a reliable and scalable method for the preparation of the desired product.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(3-fluorophenyl)-3-pyrroline via Heck Reaction

Materials:

-

N-Boc-3-pyrroline

-

1-Bromo-3-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of N-Boc-3-pyrroline (1.0 eq) in acetonitrile are added 1-bromo-3-fluorobenzene (1.2 eq), triethylamine (2.0 eq), tri(o-tolyl)phosphine (0.04 eq), and palladium(II) acetate (0.02 eq).

-

The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford N-Boc-3-(3-fluorophenyl)-3-pyrroline.

Step 2: Synthesis of N-Boc-3-(3-fluorophenyl)pyrrolidine via Catalytic Hydrogenation

Materials:

-

N-Boc-3-(3-fluorophenyl)-3-pyrroline

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

N-Boc-3-(3-fluorophenyl)-3-pyrroline (1.0 eq) is dissolved in methanol or ethyl acetate.

-

A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.

-

The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is stirred for 4-8 hours or until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield N-Boc-3-(3-fluorophenyl)pyrrolidine, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound via N-Boc Deprotection

Materials:

-

N-Boc-3-(3-fluorophenyl)pyrrolidine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

-

Dichloromethane (DCM)

Procedure using Trifluoroacetic Acid:

-

Dissolve N-Boc-3-(3-fluorophenyl)pyrrolidine (1.0 eq) in dichloromethane (5-10 volumes).[1]

-

Add trifluoroacetic acid (2-10 eq) dropwise to the solution at 0°C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[1]

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).[1]

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate in vacuo to afford this compound.[1]

Procedure using Hydrochloric Acid:

-

Dissolve N-Boc-3-(3-fluorophenyl)pyrrolidine (1.0 eq) in methanol or dioxane.

-

Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.[1]

-

Stir the reaction at room temperature for 1-4 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

The resulting hydrochloride salt can be neutralized with a suitable base to obtain the free amine.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on reaction scale and optimization of conditions.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Heck Reaction | N-Boc-3-pyrroline, 1-Bromo-3-fluorobenzene | N-Boc-3-(3-fluorophenyl)-3-pyrroline | 70-85 |

| 2. Catalytic Hydrogenation | N-Boc-3-(3-fluorophenyl)-3-pyrroline | N-Boc-3-(3-fluorophenyl)pyrrolidine | >95 |

| 3. N-Boc Deprotection | N-Boc-3-(3-fluorophenyl)pyrrolidine | This compound | 90-98 |

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Heck Reaction

Caption: Experimental workflow for the Heck reaction step.

This guide provides a foundational understanding of a key synthetic route to this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

Enantioselective Synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine, a valuable chiral building block in medicinal chemistry. The document details a key synthetic strategy, presents relevant quantitative data, and includes a comprehensive experimental protocol.

Introduction

Chiral 3-arylpyrrolidines are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their pharmacological activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure 3-arylpyrrolidines, such as (S)-3-(3-Fluorophenyl)pyrrolidine, is of significant interest to the drug discovery and development community. This guide focuses on a robust and widely applicable method for achieving this synthesis: the asymmetric hydrogenation of a prochiral pyrrole precursor.

Synthetic Strategy: Asymmetric Hydrogenation

A prominent and effective strategy for the enantioselective synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine involves the asymmetric hydrogenation of a suitable prochiral precursor, typically N-protected 3-(3-fluorophenyl)-1H-pyrrole. This method utilizes a chiral transition metal catalyst, most commonly based on rhodium or ruthenium, to deliver hydrogen atoms to the double bonds of the pyrrole ring in a stereocontrolled manner, thereby establishing the desired (S)-stereocenter at the C3 position.

The general workflow for this synthetic approach can be visualized as follows:

Caption: General workflow for the asymmetric hydrogenation approach.

The choice of the chiral ligand coordinated to the metal center is critical for achieving high enantioselectivity. A variety of privileged chiral phosphine ligands have been successfully employed in similar transformations.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric hydrogenation of N-Boc-3-(3-fluorophenyl)-1H-pyrrole to N-Boc-(S)-3-(3-fluorophenyl)pyrrolidine using a rhodium-based catalyst. Please note that these values are representative and can vary depending on the specific reaction conditions and the chiral ligand used.

| Parameter | Value |

| Substrate | N-Boc-3-(3-fluorophenyl)-1H-pyrrole |

| Catalyst | [Rh(COD)2]BF4 / (S)-BINAP |

| Catalyst Loading | 1 mol% |

| Solvent | Methanol |

| Hydrogen Pressure | 10 atm |

| Temperature | 25 °C |

| Reaction Time | 24 hours |

| Conversion | >99% |

| Yield (isolated) | 90-95% |

| Enantiomeric Excess (e.e.) | >98% (S) |

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the enantioselective synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine via asymmetric hydrogenation.

Step 1: Synthesis of N-Boc-3-(3-fluorophenyl)-1H-pyrrole (Prochiral Precursor)

Caption: Workflow for the synthesis of the N-Boc protected precursor.

Materials:

-

3-(3-Fluorophenyl)-1H-pyrrole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of 3-(3-fluorophenyl)-1H-pyrrole in anhydrous THF, add DMAP and (Boc)2O.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(3-fluorophenyl)-1H-pyrrole.

Step 2: Asymmetric Hydrogenation

Materials:

-

N-Boc-3-(3-fluorophenyl)-1H-pyrrole (1.0 eq)

-

[Rh(COD)2]BF4 (0.01 eq)

-

(S)-BINAP (0.011 eq)

-

Methanol, degassed

Procedure:

-

In a glovebox, charge a high-pressure reactor with [Rh(COD)2]BF4 and (S)-BINAP.

-

Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add a solution of N-Boc-3-(3-fluorophenyl)-1H-pyrrole in degassed methanol to the reactor.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm of hydrogen.

-

Stir the reaction mixture at 25 °C for 24 hours.

-

Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

Step 3: Deprotection to (S)-3-(3-Fluorophenyl)pyrrolidine

Caption: Workflow for the final deprotection step.

Materials:

-

Crude product from Step 2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium hydroxide solution

Procedure:

-

Dissolve the crude N-Boc-(S)-3-(3-fluorophenyl)pyrrolidine in DCM.

-

Add TFA dropwise at 0 °C and then stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and then basify with sodium hydroxide solution until pH > 10.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by formation of a crystalline salt (e.g., hydrochloride) to yield (S)-3-(3-Fluorophenyl)pyrrolidine.

-

Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine is a critical process for the development of new therapeutics. Asymmetric hydrogenation of a prochiral N-protected 3-(3-fluorophenyl)-1H-pyrrole represents a highly efficient and selective method to obtain the desired enantiomer in high yield and excellent enantiomeric excess. The detailed protocol provided in this guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the reliable production of this important chiral building block. Further optimization of reaction conditions, including the choice of chiral ligand and catalyst, may lead to even greater efficiency and selectivity.

An In-depth Technical Guide to the Racemic Synthesis of 3-(3-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the racemic preparation of 3-(3-Fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous pharmaceuticals.[1] This guide outlines a robust two-step racemic synthesis starting from readily available commercial materials.

Synthetic Pathway Overview

The synthesis of racemic this compound can be efficiently achieved through a two-step process:

-

Step 1: Synthesis of 3-(3-Fluorophenyl)succinimide: This intermediate is prepared via the reaction of 3-fluorophenylacetic acid and succinimide precursors, or related methods.

-

Step 2: Reduction of 3-(3-Fluorophenyl)succinimide: The succinimide intermediate is then reduced to the target pyrrolidine using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-Fluorophenyl)succinimide

This procedure is adapted from a general method for the synthesis of N-arylsuccinimides.[2]

Reaction Scheme:

Caption: Synthesis of N-(3-Fluorophenyl)succinimide.

Procedure:

-

To a solution of succinic anhydride (1.0 eq) in toluene, a solution of 3-fluoroaniline (1.0 eq) in toluene is added dropwise with constant stirring.

-

The resulting mixture is stirred for 1 hour and then allowed to stand for an additional hour at room temperature to ensure the completion of the reaction.

-

The mixture is then treated with dilute hydrochloric acid to remove any unreacted 3-fluoroaniline.

-

The resulting solid, N-(3-fluorophenyl)succinamic acid, is filtered under suction and washed thoroughly with water.

-

The N-(3-fluorophenyl)succinamic acid is then heated for 2 hours and allowed to cool slowly to room temperature to yield N-(3-chlorophenyl)succinimide.[2]

-

The crude product is purified by recrystallization from ethanol.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | 70-99% | [3] |

| Melting Point | 120-122 °C (for chloro-derivative) | [4] |

| Purity (by NMR) | >95% | - |

Step 2: Reduction of 3-(3-Fluorophenyl)succinimide to this compound

This procedure utilizes Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of reducing amides and imides to amines.[5][6]

Reaction Scheme:

Caption: Reduction of 3-(3-Fluorophenyl)succinimide.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.

-

A solution of 3-(3-Fluorophenyl)succinimide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water, while cooling in an ice bath.

-

The resulting precipitate is filtered off, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Representative for similar reductions):

| Parameter | Value | Reference |

| Yield | Good to excellent | [7] |

| Boiling Point | - | - |

| Purity (by GC-MS) | >95% | - |

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the pyrrolidine ring. |

| ¹³C NMR | Resonances for the carbons of the fluorophenyl ring and the pyrrolidine ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₂FN). |

| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-F stretching. |

Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

-

Tetrahydrofuran (THF) is a flammable solvent. Handle in a well-ventilated fume hood away from ignition sources.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This technical guide outlines a practical and efficient racemic synthesis of this compound. The described two-step sequence, involving the formation and subsequent reduction of a succinimide intermediate, provides a reliable route for obtaining this valuable building block for drug discovery and development. The provided experimental protocols and data serve as a comprehensive resource for researchers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. N-(3-Chlorophenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2. LiAlH4 | PPT [slideshare.net]

- 6. adichemistry.com [adichemistry.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 943843-61-6

This technical guide provides a comprehensive overview of the known properties of 3-(3-Fluorophenyl)pyrrolidine hydrochloride. Due to the limited availability of public data specific to this compound, this document also includes general methodologies and information based on closely related fluorophenylpyrrolidine derivatives to provide a foundational understanding for researchers.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 943843-61-6 | [Various Suppliers] |

| Molecular Formula | C₁₀H₁₃ClFN | [1][2][3] |

| Molecular Weight | 201.67 g/mol | [1][2][3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Appearance | Not available | - |

Note: Researchers should determine these properties experimentally for any new batch of the compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound hydrochloride (CAS 943843-61-6) is not published in readily accessible scientific literature, the synthesis of similar 3-arylpyrrolidines is well-documented. A general synthetic approach can be conceptualized based on established organic chemistry principles.

General Experimental Protocol for Synthesis (Hypothetical):

A plausible synthetic route could involve the following steps:

-

Formation of a key intermediate: This could be achieved through various standard organic reactions. For instance, a multi-step synthesis starting from a commercially available precursor like 3-fluorobenzaldehyde.

-

Cyclization: The formation of the pyrrolidine ring is a critical step, often achieved through intramolecular cyclization under specific reaction conditions.

-

Purification of the free base: The resulting this compound free base would likely be purified using column chromatography on silica gel.

-

Salt formation: The purified free base would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Final Purification: The resulting solid hydrochloride salt would be collected by filtration, washed with a cold solvent, and dried under vacuum.

General Protocol for Purification:

-

Recrystallization: If the purity of the synthesized hydrochloride salt is not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) can be employed. The choice of solvent will depend on the solubility characteristics of the compound and its impurities.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound hydrochloride. The following are standard analytical techniques that should be employed.

General Experimental Protocols for Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The resulting spectrum should show characteristic signals for the aromatic protons (in the 7-7.5 ppm region), the pyrrolidine ring protons (typically in the 2-4 ppm region), and the N-H proton.

-

¹³C NMR: The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: This would show a signal corresponding to the fluorine atom on the phenyl ring, providing further structural confirmation.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the free base. The expected [M+H]⁺ ion for C₁₀H₁₂FN would be at m/z 182.1.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method would be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid) is a common starting point. The purity would be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

-

-

Elemental Analysis:

-

Combustion analysis would be performed to determine the percentage of Carbon, Hydrogen, and Nitrogen, which should be within ±0.4% of the theoretical values for C₁₀H₁₃ClFN.

-

Pharmacological and Toxicological Profile

There is currently no publicly available information on the specific pharmacological activity, mechanism of action, binding affinities, ADME (Absorption, Distribution, Metabolism, and Excretion), or toxicology of this compound hydrochloride.

However, the 3-phenylpyrrolidine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic targets, including but not limited to:

-

Central Nervous System (CNS) disorders: Due to their structural similarity to neurotransmitters, phenylpyrrolidine derivatives are often explored for their potential as antidepressants, antipsychotics, and treatments for neurodegenerative diseases.

-

Enzyme inhibitors: The pyrrolidine ring can serve as a key structural element in the design of inhibitors for various enzymes.

General Considerations for Future Research:

-

In Vitro Screening: The initial pharmacological characterization would involve screening the compound against a panel of relevant biological targets (e.g., receptors, transporters, enzymes) to identify potential activity.

-

ADME Profiling: In vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding, cell permeability) would be essential to evaluate its drug-like properties.

-

Toxicology Assessment: Initial cytotoxicity studies in relevant cell lines would be a first step in assessing the compound's toxicological profile.

Handling and Storage

As with any chemical compound for research purposes, this compound hydrochloride should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general chemical principles. The absence of specific experimental data for this compound hydrochloride necessitates that all properties and protocols be considered hypothetical until experimentally verified. Researchers must conduct their own experiments and safety assessments before using this compound.

References

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluorophenyl)pyrrolidine is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including a chiral center and a fluorinated phenyl ring, make it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of this compound. Furthermore, it delves into its potential biological activities, with a focus on its role as a monoamine reuptake inhibitor, and outlines relevant experimental protocols.

Chemical Structure and Properties

This compound possesses a pyrrolidine ring substituted at the 3-position with a 3-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FN | --INVALID-LINK-- |

| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |

| CAS Number | 125067-75-6 | --INVALID-LINK-- |

| Boiling Point | 238.5±33.0 °C (Predicted) | --INVALID-LINK-- |

| XLogP3 | 1.8 | --INVALID-LINK-- |

Stereochemistry

The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, meaning this compound exists as a pair of enantiomers: (R)-3-(3-Fluorophenyl)pyrrolidine and (S)-3-(3-Fluorophenyl)pyrrolidine. The stereochemistry of the molecule is crucial as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. The development of enantioselective synthetic methods is therefore of high importance.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the pyrrolidine ring via cyclization reactions. Below is a generalized experimental protocol based on common methods for synthesizing 3-arylpyrrolidines.

General Experimental Protocol: Synthesis of Racemic this compound

This protocol outlines a potential multi-step synthesis starting from 3-fluorobenzaldehyde and leading to the racemic product.

Step 1: Knoevenagel Condensation

3-Fluorobenzaldehyde is reacted with a malonic ester (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to yield the corresponding benzylidenemalonate.

Step 2: Michael Addition

The resulting benzylidenemalonate undergoes a Michael addition with a nitroalkane (e.g., nitromethane) in the presence of a base (e.g., sodium ethoxide).

Step 3: Reductive Cyclization

The nitro group and the esters are reduced and the intermediate undergoes cyclization to form a lactam. This can be achieved using a reducing agent like hydrogen gas with a catalyst (e.g., Raney nickel) or chemical reducing agents.

Step 4: Reduction of the Lactam

The lactam is then reduced to the corresponding pyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

Step 5: Purification

The final product is purified by column chromatography on silica gel.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns provide detailed structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the fluorinated aromatic carbon, which will show a characteristic coupling to the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance corresponding to the fluorine atom on the phenyl ring, providing confirmation of its presence and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (around 1000-1400 cm⁻¹).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (165.21 g/mol ).[2] Fragmentation patterns can provide further structural information.

| Spectroscopic Data (Predicted/Representative) | |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 1H, Ar-H), 6.80-7.00 (m, 3H, Ar-H), 3.50-3.70 (m, 1H, CH-Ar), 3.00-3.40 (m, 4H, CH₂-N), 2.00-2.30 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 163.0 (d, JCF ≈ 245 Hz), 145.0 (d, JCF ≈ 7 Hz), 130.0 (d, JCF ≈ 8 Hz), 122.0 (d, JCF ≈ 2 Hz), 114.0 (d, JCF ≈ 21 Hz), 113.0 (d, JCF ≈ 22 Hz), 55.0, 48.0, 46.0, 35.0 |

| MS (ESI) | m/z 166.1 [M+H]⁺ |

Biological Activity and Signaling Pathways

Derivatives of 3-phenylpyrrolidine are known to be potent inhibitors of monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the concentration of these neurotransmitters in the synapse, which is a key mechanism of action for many antidepressant and psychoactive drugs.

Given its structural similarity to known monoamine reuptake inhibitors, this compound is a promising candidate for development as a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI).[6][7][8]

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on SERT, NET, and DAT.

1. Cell Culture: Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

2. Radioligand Binding Assay:

-

Prepare cell membranes from the transfected cell lines.

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutics, particularly for central nervous system disorders. Its stereochemistry and the presence of a fluorine atom are key structural features that can be modulated to optimize its pharmacological profile. Further research into the enantioselective synthesis and biological evaluation of its individual enantiomers is warranted to fully elucidate its therapeutic potential as a monoamine reuptake inhibitor. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemical and biological landscape of this promising compound.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. PubChemLite - 3-(3-fluorophenyl)-3-methylpyrrolidine (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 3. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

Technical Guide: 3-(3-Fluorophenyl)pyrrolidine - A Key Scaffold for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)pyrrolidine, a key heterocyclic compound with significant potential in the development of novel therapeutics, particularly for neurological disorders. This document details its chemical properties, provides a robust synthesis protocol, outlines methods for its analytical characterization, and discusses its role as a privileged scaffold for dopamine receptor ligands. A curated list of commercial suppliers is also included to facilitate further research and development.

Chemical Identification and Properties

Molecular Formula: C₁₀H₁₂FN[1][2]

Molecular Weight: 165.21 g/mol [1][2]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 238.5 ± 33.0 °C | [1] |

| Molecular Weight | 165.21 | [1] |

| Molecular Formula | C₁₀H₁₂FN | [1] |

Commercial Suppliers

A variety of chemical suppliers offer this compound and its derivatives. The following table provides a non-exhaustive list of potential vendors. Researchers are advised to request certificates of analysis to ensure the quality and purity of the supplied materials.

Table 2: Commercial Suppliers of this compound

| Supplier | CAS Number | Notes |

| Appchem | 125067-75-6 | Provides the free base.[2] |

| ChemicalBook | 125067-75-6 | Lists multiple suppliers for the free base.[1] |

| Chem-Impex | 144620-11-1 | Offers the isomeric 3-(4-Fluorophenyl)pyrrolidine.[3] |

| Sigma-Aldrich | 136725-53-6 | Provides (S)-(+)-3-Fluoropyrrolidine hydrochloride, a related building block.[4] |

| Enamine | N/A | Synthesizes a diverse library of unique pyrrolidines for drug discovery.[5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of an N-protected pyrrolidine precursor followed by deprotection. Below is a detailed experimental protocol adapted from established methodologies for the synthesis of related 3-arylpyrrolidines.

Synthesis of N-Boc-3-(3-fluorophenyl)pyrrolidine

This step involves the arylation of N-Boc-pyrrolidin-3-one followed by reduction.

Experimental Protocol:

-

Grignard Reagent Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-3-fluorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once the reaction starts, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours until the magnesium is consumed.

-

Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF and cool to 0 °C. Add the Grignard reagent to the solution of N-Boc-3-pyrrolidinone dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reduction: Cool the reaction mixture to 0 °C and cautiously add a reducing agent such as sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 4-6 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(3-fluorophenyl)pyrrolidine.

Deprotection of N-Boc-3-(3-fluorophenyl)pyrrolidine

The final step involves the removal of the Boc protecting group to yield the target compound.

Experimental Protocol:

-

Acidic Deprotection: Dissolve N-Boc-3-(3-fluorophenyl)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.[6][7] Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq), at 0 °C.[6][8]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Work-up and Isolation: Upon completion, remove the solvent and excess acid under reduced pressure.[9] The resulting residue is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to a pH of >10. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of this compound. The following tables summarize expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 - 7.35 | m | 1H | Ar-H |

| Aromatic | 6.85 - 7.00 | m | 3H | Ar-H |

| Pyrrolidine | 3.50 - 3.70 | m | 1H | CH-Ar |

| Pyrrolidine | 3.10 - 3.40 | m | 2H | CH₂-N |

| Pyrrolidine | 2.80 - 3.00 | m | 2H | CH₂-N |

| Pyrrolidine | 2.00 - 2.30 | m | 2H | CH₂ |

| Amine | 1.80 - 2.00 | br s | 1H | NH |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | 163.0 (d, J ≈ 245 Hz) | C-F |

| Aromatic | 145.0 (d, J ≈ 7 Hz) | C-Ar |

| Aromatic | 130.0 (d, J ≈ 8 Hz) | CH-Ar |

| Aromatic | 122.5 (d, J ≈ 2 Hz) | CH-Ar |

| Aromatic | 113.5 (d, J ≈ 21 Hz) | CH-Ar |

| Aromatic | 112.5 (d, J ≈ 22 Hz) | CH-Ar |

| Pyrrolidine | 52.0 | CH₂-N |

| Pyrrolidine | 46.0 | CH₂-N |

| Pyrrolidine | 45.0 | CH-Ar |

| Pyrrolidine | 35.0 | CH₂ |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

Table 4: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~ 5-8 minutes (highly dependent on the exact gradient and column) |

Note: Method development and optimization are recommended for specific applications.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.

Table 5: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| ESI+ | 166.10 [M+H]⁺ |

Biological Context and Applications in Drug Discovery

The 3-phenylpyrrolidine scaffold is a well-established pharmacophore in neuroscience drug discovery, particularly for targeting dopamine receptors.[13][14][15][16][17] Derivatives of this compound are of significant interest as ligands for the dopamine D3 receptor, which is implicated in various neurological and psychiatric conditions, including substance use disorder, Parkinson's disease, and schizophrenia.[14][15][16]

The fluorine substitution on the phenyl ring can enhance metabolic stability and improve pharmacokinetic properties, making these compounds attractive candidates for further development.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine or an agonist, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release. Ligands such as this compound derivatives can act as agonists, antagonists, or partial agonists at the D3 receptor, thereby modulating these signaling events.

Conclusion

This compound is a valuable building block for the synthesis of novel drug candidates, particularly those targeting the central nervous system. Its synthesis is achievable through established chemical transformations, and its purity can be readily assessed using standard analytical techniques. The privileged 3-phenylpyrrolidine scaffold, combined with the beneficial properties of fluorine substitution, positions this compound as a molecule of high interest for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to support and accelerate research efforts involving this promising chemical entity.

References

- 1. This compound | 125067-75-6 [amp.chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. rsc.org [rsc.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 13. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Available Technologies - NCI [techtransfer.cancer.gov]

- 16. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Physical and chemical properties of 3-(3-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(3-Fluorophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its properties, offers insights into its synthesis and analysis, and explores its potential biological significance.

Core Physical and Chemical Properties

This compound (CAS No. 125067-75-6) is a substituted pyrrolidine with a fluorophenyl group at the 3-position. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 125067-75-6 |

| Molecular Formula | C₁₀H₁₂FN |

| SMILES | C1C(C=CC(=C1)F)C2CCNC2 |

| Appearance | White to beige crystals or crystalline powder |

A summary of the known and predicted physicochemical properties of this compound is provided in Table 2. These parameters are crucial for its handling, formulation, and assessment of its drug-like properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 165.21 g/mol | [1] |

| Boiling Point | 238.5 ± 33.0 °C (Predicted) | [2] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.96 ± 0.10 (Predicted) | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization

Potential Synthetic Routes

Several established methods for the synthesis of 3-arylpyrrolidines could be applicable for the preparation of this compound. These include:

-

1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocyclic rings. The reaction of an azomethine ylide with a substituted styrene, such as 3-fluorostyrene, can yield the desired pyrrolidine core.[3]

-

α-Arylation of N-protected Pyrrolidines: Direct arylation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine, at the 3-position with a suitable 3-fluorophenylating agent under palladium catalysis is another viable approach.

-

Reduction of a Pyrrolidinone Precursor: The synthesis can also be envisioned through the reduction of a corresponding 3-(3-fluorophenyl)pyrrolidin-2-one or a related unsaturated precursor.

The following diagram illustrates a generalized workflow for a potential synthesis and purification process.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence and connectivity of the pyrrolidine and fluorophenyl rings.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile would be a standard approach.[4]

Biological and Pharmacological Context

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] Derivatives of 3-phenylpyrrolidine have shown a wide range of biological activities, making this compound a compound of significant interest for further investigation.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, this compound could be explored for its potential in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The 3-phenylpyrrolidine motif is a core component of ligands for various CNS targets, including dopamine and serotonin receptors. For instance, derivatives of 3-(3-hydroxyphenyl)pyrrolidine have been investigated as dopamine D3 receptor ligands.[5]

-

Enzyme Inhibition: Pyrrolidine-containing compounds have been developed as inhibitors for a variety of enzymes. For example, certain 3-aryl-pyrrolidinyl-triazines have been identified as inhibitors of inorganic pyrophosphatase.[6]

-

Anticancer Activity: The pyrrolidine ring is present in several anticancer agents. Spirooxindole-pyrrolidine derivatives have been explored as MDM2 inhibitors.

Potential Signaling Pathways and Mechanism of Action

While no specific signaling pathways have been elucidated for this compound, its structural similarity to known bioactive molecules suggests several potential mechanisms of action that could be investigated.

Caption: A logical workflow for investigating the potential biological activity of this compound.

Further research, including in vitro binding and enzyme assays, followed by cell-based functional studies, would be necessary to determine the specific biological targets and mechanisms of action of this compound. The insights gained from such studies could pave the way for its development as a novel therapeutic agent.

References

- 1. 3-[(3-Fluorophenyl)methyl]pyrrolidine | C11H14FN | CID 53409273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 125067-75-6 [amp.chemicalbook.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 1-((4-(3-Chlorophenyl)-4-piperidyl)carbonyl)pyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 3-(3-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluorophenyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring substituted with a 3-fluorophenyl group. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural motif is a well-established pharmacophore found in a multitude of potent and selective inhibitors of monoamine transporters. This technical guide synthesizes the current understanding of the mechanism of action of this compound, predicated on the extensive research conducted on its structural analogs. The primary mechanism of action is the inhibition of the reuptake of one or more of the key monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—by binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide will detail this mechanism, the associated downstream signaling pathways, and the experimental protocols used for its characterization.

Introduction

The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. Its derivatives have been extensively investigated for their ability to modulate monoaminergic neurotransmission. The introduction of a fluorine atom at the meta-position of the phenyl ring, as in this compound, is a common strategy in drug design to modulate physicochemical properties such as metabolic stability and binding affinity. Based on the wealth of data for analogous compounds, this compound is strongly predicted to function as a monoamine reuptake inhibitor.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action of this compound is the inhibition of monoamine transporters (MATs). These transporters are integral membrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating their signaling. By blocking these transporters, this compound increases the concentration and prolongs the residence time of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

Interaction with Monoamine Transporters

This compound is expected to bind to the substrate-binding site of DAT, SERT, and NET. The affinity and selectivity for each transporter are influenced by the specific substitutions on the phenylpyrrolidine core. Structure-activity relationship (SAR) studies on related analogs suggest that substitutions on the phenyl ring can significantly alter the potency and selectivity profile. For instance, halogen substitutions on the phenyl ring are known to influence binding affinity for monoamine transporters. While specific data for the 3-fluoro substitution is not available, it is a common modification in many known monoamine reuptake inhibitors.

Quantitative Analysis of Analog Activity

To provide a quantitative perspective, the following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for a series of representative 3-phenylpyrrolidine analogs. It is important to note that these are representative values for analogous compounds and the precise values for this compound may vary.

| Compound Class | Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| Phenylpyrrolidine Analogs | DAT | 10 - 100 | 20 - 200 |

| SERT | 5 - 50 | 10 - 100 | |

| NET | 1 - 20 | 5 - 50 | |

| Reference Compounds | |||

| Cocaine | DAT | ~150 | ~250 |

| SERT | ~200 | ~300 | |

| NET | ~50 | ~100 | |

| Fluoxetine | SERT | ~1 | ~5 |

Note: The data presented are aggregated from various studies on 3-phenylpyrrolidine derivatives and are intended to be illustrative of the potential activity of this compound.

Downstream Signaling Pathways

The inhibition of monoamine reuptake by this compound initiates a cascade of downstream signaling events within the postsynaptic neuron, which are dependent on the specific neurotransmitter system being modulated.

Dopaminergic Signaling

Inhibition of DAT leads to increased dopamine levels in the synapse, which then stimulates postsynaptic dopamine receptors (primarily D1 and D2 subtypes). Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). D2-like receptor activation, conversely, inhibits adenylyl cyclase, leading to a decrease in cAMP. These pathways ultimately modulate gene expression and neuronal excitability.

Serotonergic Signaling

By inhibiting SERT, this compound increases synaptic serotonin levels. Serotonin binds to a variety of postsynaptic receptors (e.g., 5-HT₁A, 5-HT₂A), which are coupled to different G-protein signaling cascades. For example, 5-HT₁A receptor activation inhibits adenylyl cyclase, while 5-HT₂A receptor activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Noradrenergic Signaling

Inhibition of NET increases the synaptic concentration of norepinephrine, which then acts on postsynaptic α- and β-adrenergic receptors. These receptors are also G-protein coupled and modulate various intracellular signaling pathways, including the cAMP and PLC pathways, similar to the dopaminergic and serotonergic systems, leading to changes in neuronal activity and gene expression.

Experimental Protocols

The characterization of the mechanism of action of this compound would involve a series of in vitro assays to determine its binding affinity and functional potency at the monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET.

-

Objective: To measure the displacement of a specific radioligand from the monoamine transporters by this compound.

-

Materials:

-

Membrane preparations from cells expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional potency (IC₅₀) of the test compound to inhibit the uptake of neurotransmitters into cells.

-

Objective: To determine the concentration of this compound required to inhibit 50% of the uptake of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

-

Materials:

-

Cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Test compound: this compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cell harvester and scintillation counter.

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC₅₀ value from the concentration-response curve.

-

Conclusion

Based on its chemical structure and the extensive body of research on its analogs, this compound is predicted to act as a monoamine reuptake inhibitor, with potential activity at the dopamine, serotonin, and norepinephrine transporters. This mechanism leads to an increase in the synaptic concentrations of these neurotransmitters, thereby modulating their respective downstream signaling pathways. The precise affinity and selectivity profile of this compound for the different monoamine transporters would require direct experimental evaluation using the methodologies outlined in this guide. Such studies would be crucial for elucidating its full pharmacological profile and potential therapeutic applications.

Spectroscopic Profile of 3-(3-Fluorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-(3-Fluorophenyl)pyrrolidine. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted data, comparative analysis with the parent compound pyrrolidine, and generalized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a 3-fluorophenyl group significantly influences its chemical and physical properties, making it a compound of interest in medicinal chemistry and drug discovery.

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound. The data for the parent compound, pyrrolidine, is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Pyrrolidine (Experimental) | This compound (Predicted) | Expected Multiplicity |

| H1 (N-H) | ~1.7 (broad s) | 1.5 - 2.5 (broad s) | Broad Singlet |

| H2, H5 | ~2.8 (t) | 2.8 - 3.5 (m) | Multiplet |

| H3, H4 | ~1.7 (quintet) | 1.8 - 2.4 (m) | Multiplet |

| H3' | Not Applicable | 3.0 - 3.6 (m) | Multiplet |

| Aromatic H | Not Applicable | 6.8 - 7.4 (m) | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Pyrrolidine (Experimental) [1][2] | This compound (Predicted) |

| C2, C5 | 47.1 | 45 - 55 |

| C3, C4 | 25.7 | 25 - 35 |

| C3' | Not Applicable | 40 - 50 |

| C1' (ipso) | Not Applicable | 140 - 150 (d) |

| C2', C6' | Not Applicable | 110 - 130 (d) |

| C3' (ipso-F) | Not Applicable | 160 - 165 (d, ¹JCF) |

| C4' | Not Applicable | 110 - 120 (d) |

| C5' | Not Applicable | 125 - 135 (d) |

Note: Predicted values are estimations based on the analysis of related structures and substituent effects. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (cm⁻¹)

| Functional Group | Pyrrolidine (Experimental) [3] | This compound (Expected) | Vibration Mode |

| N-H | 3300 - 3400 (weak) | 3300 - 3500 (weak to medium) | Stretching |

| C-H (aliphatic) | 2800 - 3000 | 2800 - 3000 | Stretching |

| C-H (aromatic) | Not Applicable | 3000 - 3100 | Stretching |

| C=C (aromatic) | Not Applicable | 1450 - 1600 | Stretching |

| C-N | ~1100 | 1050 - 1200 | Stretching |

| C-F | Not Applicable | 1100 - 1300 (strong) | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data [4]

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| Monoisotopic Mass | 165.0954 Da |

| Predicted [M+H]⁺ | 166.1027 |

| Predicted [M+Na]⁺ | 188.0846 |

Expected Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in structure elucidation.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic data and chemical structure.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)pyrrolidine

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluorophenyl)pyrrolidine, focusing on its solubility and stability, which are critical parameters in the fields of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and theoretical insights.

Physicochemical Properties of this compound and Related Analogs

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structural components: the pyrrolidine ring and the fluorophenyl group. The pyrrolidine ring is a common motif in many pharmaceuticals and is known to influence aqueous solubility.[1][2] The fluorine atom on the phenyl ring can significantly impact lipophilicity, metabolic stability, and binding affinity.[3][4]

For comparative purposes, the known physicochemical properties of the parent compound, 3-Phenylpyrrolidine, are presented below.

Table 1: Physicochemical Properties of 3-Phenylpyrrolidine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [5][6] |

| Molecular Weight | 147.22 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Density | 1.027 g/cm³ | [5] |

| Boiling Point | 120-122 °C (at 12 Torr) | [5] |

| Flash Point | 103.1 °C | [5] |

The introduction of a fluorine atom to the phenyl ring is expected to modulate these properties. Fluorine is highly electronegative and can alter the electronic distribution of the molecule, potentially affecting its pKa, lipophilicity, and ultimately, its solubility and stability profile.[4] Generally, fluorination can increase metabolic stability and lipophilicity, which may, in turn, influence its solubility.[3]

Aqueous Solubility Assessment

A compound's aqueous solubility is a critical determinant of its absorption and bioavailability.[8] For early-stage drug discovery, kinetic solubility is often determined as it is amenable to high-throughput screening.[9][10][11]

Experimental Protocol: Kinetic Solubility Assay by Shake-Flask Method

This protocol outlines a typical shake-flask method for determining the kinetic solubility of a compound, often starting from a DMSO stock solution.[9][10]

Materials and Reagents:

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microtiter plates (96-well)

-

Pipettes and tips

-

Thermomixer or orbital shaker

-

Filtration apparatus (e.g., Millipore MultiScreen® Solubility filter plates)

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Plate Setup:

-

Add 2 µL of the 10 mM DMSO stock solution to the wells of a microtiter plate.

-

Prepare a set of calibration standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and PBS.

-

-

Incubation:

-

Add 98 µL of PBS (pH 7.4) to the wells containing the test compound, resulting in a final concentration of 200 µM with 2% DMSO.

-

Seal the plate and place it in a thermomixer set to shake at 850 rpm for 2 hours at 25°C.[9]

-

-

Filtration:

-

After incubation, filter the solutions using a solubility filter plate to remove any precipitated compound.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer at the compound's λmax or by LC-MS/MS for compounds without a strong chromophore.

-

Construct a calibration curve from the standards and determine the concentration of the compound in the filtered samples. The resulting concentration is the kinetic solubility.

-

Data Presentation: Solubility Data

The results of the kinetic solubility assay should be recorded in a structured format for easy comparison.

Table 2: Kinetic Solubility of this compound

| Compound | Solvent/Buffer | Temperature (°C) | Incubation Time (h) | Analytical Method | Solubility (µM) |

| This compound | PBS, pH 7.4 | 25 | 2 | UV-Vis / LC-MS | Experimental Value |

| Reference Compound | PBS, pH 7.4 | 25 | 2 | UV-Vis / LC-MS | Experimental Value |

Visualization: Kinetic Solubility Workflow

The following diagram illustrates the experimental workflow for the kinetic solubility assay.

Caption: Workflow for a typical kinetic solubility assay.

Chemical Stability Assessment

Evaluating the chemical stability of a new drug substance is a critical step in pharmaceutical development. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[12][13][14][15] These studies are designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14]

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

This protocol describes a general approach for assessing the stability of a new chemical entity based on ICH guidelines.

Forced Degradation (Stress Testing):

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[15]

-

Hydrolytic Stability:

-

Dissolve the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) solutions.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Analyze samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

-

-

Oxidative Stability:

-

Dissolve the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate at room temperature for a defined period.

-

Analyze samples at various time points by HPLC.

-

-

Photostability:

-